3-(naphthalen-2-ylsulfonyl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]propanamide
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Overview
Description
3-(2-NAPHTHYLSULFONYL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PROPANAMIDE is a complex organic compound that features a naphthylsulfonyl group, a nitrophenyl group, and a pyridyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-NAPHTHYLSULFONYL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PROPANAMIDE typically involves multiple steps:
Formation of the Naphthylsulfonyl Intermediate: This step involves the sulfonylation of naphthalene to form 2-naphthylsulfonyl chloride.
Coupling Reaction: The 2-naphthylsulfonyl chloride is then reacted with 3-nitro-5-(3-pyridyloxy)aniline under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings can undergo various coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts with bases like potassium phosphate in solvents like dimethylformamide.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Sulfonyl Group: Formation of various substituted derivatives.
Coupling Reactions: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Diagnostic Agents: Used in the development of diagnostic tools.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-NAPHTHYLSULFONYL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl and pyridyloxy groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-NAPHTHYLSULFONYL)-N~1~-[3-NITROPHENYL]PROPANAMIDE: Lacks the pyridyloxy group.
3-(2-NAPHTHYLSULFONYL)-N~1~-[3-PYRIDYLOXY)PHENYL]PROPANAMIDE: Lacks the nitro group.
Uniqueness
The presence of both the nitro and pyridyloxy groups in 3-(2-NAPHTHYLSULFONYL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PROPANAMIDE makes it unique. These groups confer specific chemical reactivity and biological activity that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C24H19N3O6S |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-naphthalen-2-ylsulfonyl-N-(3-nitro-5-pyridin-3-yloxyphenyl)propanamide |
InChI |
InChI=1S/C24H19N3O6S/c28-24(9-11-34(31,32)23-8-7-17-4-1-2-5-18(17)12-23)26-19-13-20(27(29)30)15-22(14-19)33-21-6-3-10-25-16-21/h1-8,10,12-16H,9,11H2,(H,26,28) |
InChI Key |
UWPWHCIPLOGXOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=CC(=CC(=C3)OC4=CN=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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